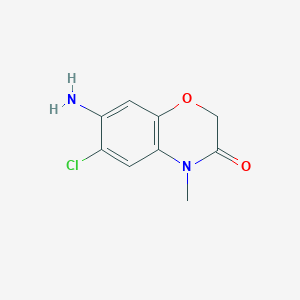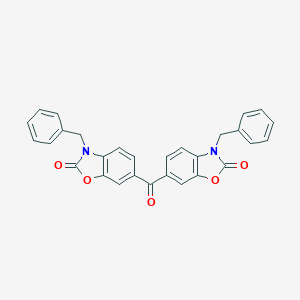
2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and agriculture. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole has several biochemical and physiological effects. In vitro studies have shown that the compound has antioxidant properties and can scavenge free radicals. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In vivo studies have shown that the compound can reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole in lab experiments is its diverse biological activities. The compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a potentially useful tool for studying these areas of research. However, one limitation is that the compound is relatively new and has not been extensively studied in vivo. Further research is needed to fully understand its potential applications and limitations.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole. One area of research is to further investigate its potential use as a fluorescent probe for detecting metal ions. Another area of research is to study its potential as a fungicide and insecticide in agriculture. Additionally, more research is needed to understand the mechanism of action of the compound and its potential applications in medicine. Further studies are also needed to determine its toxicity and safety in vivo.
Synthesemethoden
The synthesis of 2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole involves the reaction of 4-methoxyphenyl hydrazine with 3-methyl-2-butenethiol in the presence of a catalyst such as sodium ethoxide. The resulting product is then treated with acetic anhydride to give the final compound. This synthesis method has been reported in several research articles and has been optimized for higher yields.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in medicine and agriculture. In medicine, it has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been tested as a potential fungicide and insecticide. The compound has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Eigenschaften
Produktname |
2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole |
|---|---|
Molekularformel |
C14H16N2O2S |
Molekulargewicht |
276.36 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H16N2O2S/c1-10(2)8-9-19-14-16-15-13(18-14)11-4-6-12(17-3)7-5-11/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
YCCSMYOMZGNIOJ-UHFFFAOYSA-N |
SMILES |
CC(=CCSC1=NN=C(O1)C2=CC=C(C=C2)OC)C |
Kanonische SMILES |
CC(=CCSC1=NN=C(O1)C2=CC=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304634.png)

![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide](/img/structure/B304637.png)

![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304643.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304646.png)
![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304647.png)





